molecular formula C109H159N25O32S5 B181129 Endothelin-1 CAS No. 123626-67-5

Endothelin-1

Cat. No. B181129
CAS RN: 123626-67-5
M. Wt: 2491.9 g/mol
InChI Key: ZUBDGKVDJUIMQQ-ZTNLKOGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes, including blood pressure regulation, vascular tone, and cell proliferation. ET-1 is synthesized and secreted by endothelial cells, and it acts on vascular smooth muscle cells and other target cells through its specific receptors. Since its discovery in 1988, ET-1 has been extensively studied and has emerged as a promising target for the treatment of several cardiovascular and renal diseases.

Scientific Research Applications

Cardiovascular and Renal Systems

  • Cardiovascular Disease Management : ET-1 plays a crucial role in cardiovascular diseases like arterial hypertension, coronary atherosclerosis, myocardial infarction, and heart failure. It contributes to the pathophysiology of these diseases and is a target for therapeutic interventions using endothelin receptor antagonists (ERAs) (Barton & Yanagisawa, 2019).

  • Kidney Function and Diseases : In the renal system, ET-1 affects salt and water reabsorption, glomerular function, and is involved in the progression of chronic kidney disease (CKD) and other renal pathologies. Research shows its potential as a therapeutic target in renal diseases (Vignon-Zellweger, Heiden, Miyauchi, & Emoto, 2012).

Inflammation and Immune Response

Cancer Research

  • Cancer Development and Treatment : ET-1, particularly through the endothelin A receptor (ETA), is implicated in the development of several cancers by activating pathways involved in cell proliferation, migration, invasion, and angiogenesis. It presents a challenging yet promising target for cancer therapy (Bagnato, Loizidou, Pflug, Curwen, & Growcott, 2011).

Neurology and Ophthalmology

  • Neurological and Ophthalmological Implications : In neurology, ET-1 has roles in neural crest cell development and neurotransmission. In ophthalmology, it is involved in retinal circulation and optic neuropathies, making it a subject of interest in these fields (Salvatore & Vingolo, 2011).

Predictive, Preventive, and Personalised Medicine

  • Application in 3P Medicine : ET-1 is a critical factor in predictive, preventive, and personalized medicine due to its involvement in various physiological and pathophysiological processes, influencing outcomes of non-communicable and infectious diseases (Crigna, Link, Samec, Giordano, Kubatka, & Golubnitschaja, 2021).

Molecular and Genetic Studies

  • Genetic and Molecular Insights : The endothelin system has been extensively studied at the molecular level, offering insights into cardiovascular and renal physiology and pathophysiology. Genetic modifications in animal models have shed light on the roles of endothelin isoforms and therapeutic targets (Davenport et al., 2016).

properties

CAS RN

123626-67-5

Molecular Formula

C109H159N25O32S5

Molecular Weight

2491.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)/t56-,57-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1

InChI Key

ZUBDGKVDJUIMQQ-ZTNLKOGPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Pictograms

Acute Toxic

sequence

CSCSSLMDKECVYFCHLDIIW

synonyms

Big Endothelin
Big Endothelin 1
Big Endothelin-1
Endothelin 1
Endothelin Type 1
Endothelin, Big
Endothelin-1
Endothelin-1, Big
Precursor, Proendothelin-1
Preproendothelin
Preproendothelin 1
Preproendothelin-1
Proendothelin (1-38)
Proendothelin 1 Precursor
Proendothelin-1 Precurso

Origin of Product

United States

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